molecular formula C20H21N5O3S B2990154 2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105202-66-1

2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2990154
CAS No.: 1105202-66-1
M. Wt: 411.48
InChI Key: UOYCCQOHUILJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring an indole core linked to a thieno[3,4-c]pyrazole scaffold via an acetamide bridge. The indole moiety is a common pharmacophore in bioactive molecules, known for its role in receptor binding and modulation of enzymatic activity . This compound’s synthesis likely involves multi-step reactions, including cyclization and amide coupling, as seen in analogous indole-acetamide derivatives .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-2-7-21-17(26)9-25-19(14-10-29-11-16(14)24-25)23-20(28)18(27)13-8-22-15-6-4-3-5-12(13)15/h3-6,8,22H,2,7,9-11H2,1H3,(H,21,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCCQOHUILJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors could potentially serve as the primary targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect a variety of biochemical pathways

Result of Action

Given the various biological activities associated with indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level

Biological Activity

The compound 2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3C_{21}H_{26}N_{4}O_{3}, and it has a molecular weight of approximately 398.46 g/mol. The structure features an indole moiety linked to a thieno-pyrazole framework, which is known for its diverse pharmacological properties.

Mechanisms of Biological Activity

  • Topoisomerase Inhibition :
    • The compound has been shown to inhibit topoisomerase II activity, a crucial target in cancer therapy. Topoisomerases are enzymes that manage DNA supercoiling and are essential for DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells.
    • A study indicated that derivatives of similar compounds exhibited potent inhibitory effects on both TopoIIα and TopoIIβ, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • Antiproliferative Effects :
    • In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several human cancer cell lines, including MGC-803 (gastric cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Bel-7404 (liver cancer). The mechanism involves inducing G2/M phase cell cycle arrest and promoting apoptosis .
    • For example, a related study found that certain indole derivatives could induce apoptosis through the activation of reactive oxygen species (ROS) pathways .
  • Cytotoxicity :
    • The cytotoxic effects of the compound were evaluated using MTT assays, showing low toxicity levels in normal cell lines while maintaining high efficacy against malignant cells .

Study 1: Indole Derivatives as Topoisomerase Inhibitors

A research team investigated a series of indole derivatives, including our compound of interest. They reported that these compounds not only inhibited topoisomerase activity but also exhibited synergistic effects when combined with traditional chemotherapeutic agents like etoposide. This combination therapy resulted in enhanced anticancer efficacy with reduced side effects .

Study 2: Antiproliferative Activity

In another study focusing on the antiproliferative properties of thieno-pyrazole derivatives, the compound was tested against multiple cancer cell lines. Results showed that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent .

Data Table: Biological Activity Overview

Activity TypeCell Line TestedIC50 (µM)Mechanism
Topoisomerase InhibitionMGC-80310G2/M Phase Arrest
AntiproliferativeHeLa15Apoptosis via ROS
CytotoxicityL929 (normal)>100Low toxicity

Comparison with Similar Compounds

2-(1H-Indol-3-yl)-2-oxo-N-propylacetamide

  • Structure: Simplifies the main compound by omitting the thieno-pyrazol group, retaining the indole-acetamide-propylamine backbone.
  • Molecular Formula : C₁₃H₁₄N₂O₂.
  • Molecular Weight : 230.26 g/mol.
  • Functional Groups: Indole (aromatic heterocycle), acetamide (hydrogen-bond donor/acceptor), and propylamine (flexible alkyl chain).

2-(3-(1H-Indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

  • Structure: Replaces thieno-pyrazol with pyridazinone and thiazole groups.
  • Molecular Formula : C₂₂H₁₆N₆O₂S.
  • Molecular Weight : 428.5 g/mol.
  • Functional Groups: Pyridazinone (electron-deficient ring), thiazole (sulfur-containing heterocycle), and indole.
  • Applications: Hypothesized kinase inhibitor due to pyridazinone’s affinity for ATP-binding pockets .

Physicochemical and Pharmacological Comparisons

Property Main Compound 2-(1H-Indol-3-yl)-2-oxo-N-propylacetamide Pyridazinone-Thiazole Analogue
Molecular Weight Estimated ~450–470 g/mol* 230.26 428.5
Hydrogen Bonding High (amide, indole NH, pyrazol N-H) Moderate (amide, indole NH) High (pyridazinone O, thiazole N)
Solubility Likely low (lipophilic thieno-pyrazol) Moderate (shorter alkyl chain) Low (bulky aromatic groups)
Bioactivity Hypothesized kinase or protease inhibition Anticancer (indole-mediated) Kinase inhibition (pyridazinone-thiazole synergy)

*Derived from structural analogy.

Q & A

Q. What are the recommended strategies for synthesizing 2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, and how can reaction conditions be optimized?

Answer:

  • Synthetic Routes : Start with modular synthesis of the indole and thienopyrazole moieties. For example, the indole core can be prepared via Fischer indole synthesis, while the thieno[3,4-c]pyrazole scaffold may involve cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds .
  • Optimization : Use acetic acid as a solvent for condensation steps (reflux for 3–5 hours) and monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1:1 ratio of aldehyde to amine derivatives) to minimize side products .
  • Purification : Recrystallize intermediates from DMF/acetic acid mixtures to enhance purity (>95%) .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

  • FT-IR and NMR : Confirm the presence of the indole NH (stretching ~3400 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹). Assign ¹H-NMR signals for the thienopyrazole protons (δ 6.5–7.5 ppm) and propylamino methyl groups (δ 1.0–1.5 ppm) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyrazole groups) .
  • DFT Calculations : Use Gaussian or ORCA software to model vibrational frequencies and electronic properties (HOMO-LUMO gaps) for structure-activity relationship (SAR) studies .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Answer:

  • Target Selection : Prioritize kinase or GPCR targets based on structural analogs (e.g., indole derivatives modulate serotonin receptors) .
  • In Vitro Assays : Use cell viability (MTT assay) for cytotoxicity screening and ELISA for protein-binding affinity. Include positive controls (e.g., staurosporine for apoptosis) .
  • Dose Optimization : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values. Validate results with triplicate experiments and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can computational tools predict reaction pathways and optimize synthetic yields for this compound?

Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and intermediates. Tools like GRRM or Gaussian’s TS optimizer identify low-energy pathways .
  • Machine Learning : Train models on PubChem data to predict optimal solvent systems (e.g., acetic acid vs. DMF) and reaction temperatures .
  • Experimental Validation : Use microfluidic reactors to test computational predictions at small scales (mg quantities) before scaling up .

Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For instance, discrepancies may arise from differences in HeLa vs. HEK293 cell permeability .
  • Metabolic Stability : Assess compound stability in assay media (e.g., LC-MS to detect degradation products) .
  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for direct binding kinetics and in-cell western blotting for target engagement .

Q. What strategies enable selective functionalization of the thieno[3,4-c]pyrazole moiety without disrupting the indole core?

Answer:

  • Protection-Deprotection : Temporarily protect the indole NH with Boc groups during pyrazole alkylation. Use mild acidic conditions (e.g., TFA/DCM) for deprotection .
  • Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H functionalization at the pyrazole’s 4-position, ensuring indole stability .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to enhance regioselectivity in substitution reactions .

Q. How can researchers design derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonyl or morpholine) at the propylamino chain to enhance solubility. Replace the methyl group in the thienopyrazole with trifluoromethyl for metabolic resistance .
  • ADME Prediction : Use SwissADME or pkCSM to forecast logP, CYP450 interactions, and bioavailability. Prioritize derivatives with logP < 3 and high gastrointestinal absorption .
  • In Vivo Testing : Administer derivatives in rodent models (IV and oral routes) to measure plasma half-life and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.